![molecular formula C5H9ClF3NS B15315012 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane: Used in similar trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their reactivity and stability.
Trifluoromethyl sulfone: Used in the synthesis of fluorinated compounds.
Uniqueness
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is unique due to its combination of a trifluoromethyl group with an azetidine ring, providing distinct reactivity and stability compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C5H9ClF3NS |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfanylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
CCQLHOCLGPOPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CSC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
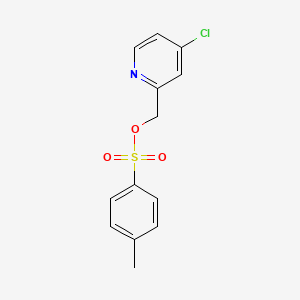
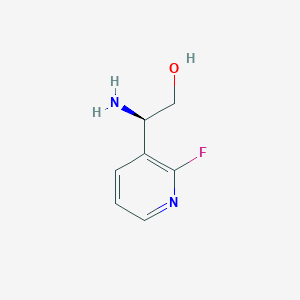
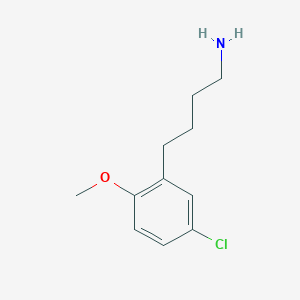
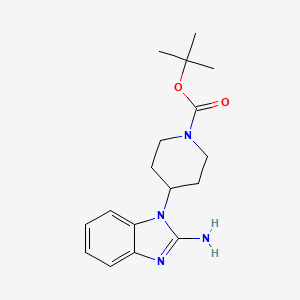

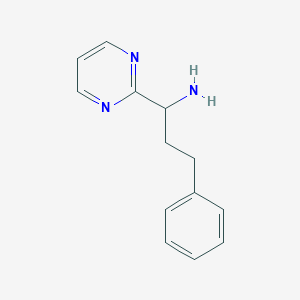
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
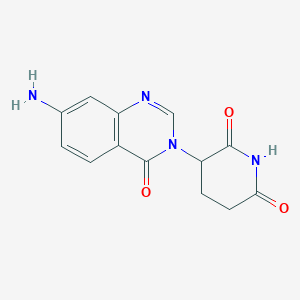
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)

![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
